Suzuki–Miyaura Coupling on a Complex Bisindole Substrate: Pd(dppp)Cl₂ vs. Pd(dppe)Cl₂ and Pd(PPh₃)₂Cl₂
In the Suzuki–Miyaura diarylation of a sterically demanding, NH₂‑unprotected bromobisindole, Pd(dppp)Cl₂ (8 mol%, K₃PO₄·H₂O, dioxane/H₂O, 80 °C, 1 h) gave 93% substrate conversion with 38% yield of the desired diarylated product 3aa and only 16% of the monoarylated by‑product 4aa. Under identical conditions, Pd(dppe)Cl₂ delivered 95% conversion but a higher by‑product level of 25% (43% yield of 3aa). Pd(PPh₃)₂Cl₂ reached full conversion yet produced a lower 3aa yield of 59% together with 20% of 4aa [1]. This positions Pd(dppp)Cl₂ as providing a more favorable product-to-by-product balance than the strongly active monodentate analogue, and offering a differentiated selectivity window compared to Pd(dppe)Cl₂.
| Evidence Dimension | Conversion / Desired product yield / By‑product yield after 1 h |
|---|---|
| Target Compound Data | 93% conversion; 3aa 38%; 4aa 16% |
| Comparator Or Baseline | Pd(dppe)Cl₂: 95% conv.; 3aa 43%; 4aa 25%. Pd(PPh₃)₂Cl₂: 100% conv.; 3aa 59%; 4aa 20%. |
| Quantified Difference | Pd(dppp)Cl₂ vs. Pd(dppe)Cl₂: −5% desired yield but −36% by‑product; vs. Pd(PPh₃)₂Cl₂: −36% desired yield but −20% by‑product. |
| Conditions | 0.1 mmol scale, 8 mol% Pd, 2.5 eq. PhB(OH)₂, K₃PO₄·H₂O (3 eq.), dioxane/H₂O 4:1, 80 °C, N₂, 1 h. |
Why This Matters
For complex, polyfunctional substrates, controlling over‑arylation side reactions is often more critical than absolute conversion; Pd(dppp)Cl₂ offers a quantifiably different selectivity profile than its closest structural neighbors.
- [1] Buono, A.; Diotallevi, A.; Maestrini, S.; Verboni, M.; et al. Efficient and Rapid Arylation of NH₂-Unprotected Bromobisindole Ethanamines via Suzuki–Miyaura Coupling: Generating New Leads Against Leishmania. Chem. Eur. J. 2025, e202500637. View Source
